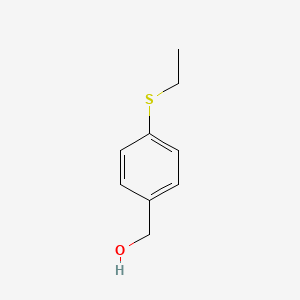

4-(Ethylthio)benzyl alcohol

Vue d'ensemble

Description

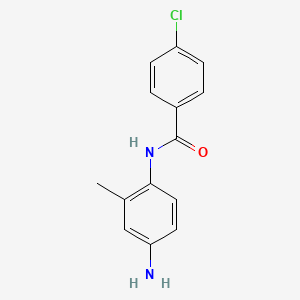

“4-(Ethylthio)benzyl alcohol” is a chemical compound with the molecular formula C9H12OS . It is similar to “4-(Methylthio)benzyl alcohol”, which is a colorless to light yellow liquid .

Molecular Structure Analysis

The molecular structure of “4-(Ethylthio)benzyl alcohol” consists of a benzyl group (a benzene ring attached to a CH2 group), an alcohol group (-OH), and an ethylthio group (-SCH2CH3). The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Alcohols, including “4-(Ethylthio)benzyl alcohol”, can undergo a variety of chemical reactions. They can be converted into alkyl halides, tosylates, and esters . They can also be oxidized to form carbonyl compounds such as aldehydes, ketones, and carboxylic acids .Applications De Recherche Scientifique

Catalysis and Chemical Reactions

4-(Ethylthio)benzyl alcohol and its derivatives, such as benzyl alcohol, have been employed in various catalytic processes and chemical reactions. A study highlighted the use of benzyl alcohol as a substrate in benzylic oxidation reactions using non-heme iron catalysts, leading to effective oxidation and formation of corresponding benzylic alcohol and ketone (Klopstra et al., 2003). Another research focused on electrochemical studies of benzyl alcohol, revealing the diffusion-controlled ethoxylation process (Xavier et al., 2011).

Photocatalytic Applications

4-(Ethylthio)benzyl alcohol and its variants have been used in photocatalytic applications. A study reported the selective photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under O2 atmosphere, highlighting the role of a characteristic surface complex for selective photocatalytic oxidation (Higashimoto et al., 2009).

Material Science and Polymerization

Benzyl alcohol is utilized in material science and polymerization processes. A molecular adduct, MgCl(2).6PhCH2OH, was synthesized using benzyl alcohol as a support for an ethylene polymerization catalyst, demonstrating its potential in catalytic applications (Gnanakumar et al., 2011).

Analytical Chemistry

Benzyl alcohol has been explored for analytical applications. A kinetic method for estimating benzyl alcohol in mixtures was developed, utilizing the difference in reaction rates for different alcohols (Banerjee et al., 2001).

Environmental and Green Chemistry

Studies have emphasized the importance of benzyl alcohol in environmental and green chemistry. Research on the photocatalytic selective oxidation of benzyl alcohol in aqueous medium using graphitic carbon nitride highlighted the environmentally friendly approach and high efficiency of the process (Lima et al., 2017).

Biochemical Applications

In the biochemical field, the whole-cell biotransformation for the synthesis of benzyl alcohol directly from bio-based L-phenylalanine was explored, showcasing the potential of biocatalytic pathways in producing fine chemicals (Liu et al., 2020).

Propriétés

IUPAC Name |

(4-ethylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBSCPRFIBRIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylthio)benzyl alcohol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)

![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)

![8-(tert-butyl)-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2416477.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)